4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one
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Overview
Description
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with phenyl and pyrrolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyrrole-2-carboxaldehyde to form an intermediate, which is then cyclized with cyanuric chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazine: Similar structure but lacks the oxygen atom at the 2-position.
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2-amine: Contains an amine group instead of a carbonyl group.
Uniqueness
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of both phenyl and pyrrolyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62460-53-1 |
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Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-phenyl-6-(1H-pyrrol-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C13H10N4O/c18-13-16-11(9-5-2-1-3-6-9)15-12(17-13)10-7-4-8-14-10/h1-8,14H,(H,15,16,17,18) |
InChI Key |
ULHPRCSBUQPFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=N2)C3=CC=CN3 |
Origin of Product |
United States |
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